![molecular formula C25H21N3O5S B7468606 ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate](/img/structure/B7468606.png)
ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate
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Overview
Description
Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mechanism of Action
The mechanism of action of Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate involves the inhibition of various signaling pathways that are essential for cancer cell growth and survival. This compound targets the Akt/mTOR pathway, which is responsible for regulating cell growth and proliferation. Additionally, it also inhibits the NF-κB pathway, which is responsible for regulating inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate has significant biochemical and physiological effects. It has been found to reduce the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, it also reduces the levels of oxidative stress markers, such as MDA and ROS.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate in lab experiments include its potential in cancer research, its ability to inhibit various signaling pathways, and its anti-inflammatory properties. The limitations include its toxicity and the need for further studies to determine its efficacy in treating various diseases.
Future Directions
The future directions for research on Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate include its potential in combination therapy with other anti-cancer drugs, its use in treating other diseases, such as diabetes and neurological disorders, and the development of more efficient synthesis methods to reduce its toxicity. Additionally, further studies are needed to determine its safety and efficacy in clinical trials.
In conclusion, Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate has shown significant potential in various scientific research applications. Its ability to inhibit various signaling pathways and its anti-inflammatory properties make it a promising compound for the treatment of various diseases. However, further studies are needed to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate involves the reaction between 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine and ethyl 2-mercaptoacetate in the presence of a base. The resulting compound is then treated with ethyl chloroformate to obtain the final product.
Scientific Research Applications
Ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate has been extensively studied for its potential in cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has also shown potential in treating inflammation, diabetes, and neurological disorders.
properties
IUPAC Name |
ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-2-32-25(31)27-22(29)16-34-24-26-21-11-7-6-10-20(21)23(30)28(24)17-12-14-19(15-13-17)33-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSQQVHWCMMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2-[4-oxo-3-(4-phenoxyphenyl)quinazolin-2-yl]sulfanylacetyl]carbamate |
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